7-Fluorochroman-4-amine

説明

BenchChem offers high-quality 7-Fluorochroman-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluorochroman-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

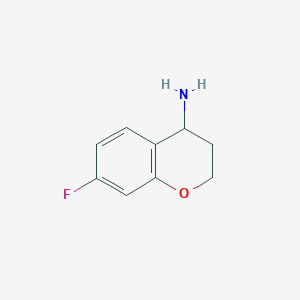

Structure

3D Structure

特性

IUPAC Name |

7-fluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQCCSDLCJERPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676387 | |

| Record name | 7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774163-31-4 | |

| Record name | 7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Strategic Importance of 7-Fluorochroman-4-amine in Modern Drug Discovery

An In-Depth Technical Guide to the Chemical Properties and Applications of 7-Fluorochroman-4-amine

In the landscape of medicinal chemistry, the chroman scaffold is a privileged structure, forming the core of numerous biologically active compounds. When functionalized with a reactive amine and a strategically placed fluorine atom, as in 7-Fluorochroman-4-amine, it becomes a highly valuable building block for drug discovery professionals. The primary amine at the 4-position offers a versatile handle for derivatization, allowing for the exploration of vast chemical space. Simultaneously, the fluorine atom at the 7-position is not merely an incidental substitution; it is a deliberate design element intended to modulate key physicochemical and pharmacokinetic properties.

Fluorine's high electronegativity can significantly alter the basicity of the nearby amine, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1] This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and potential applications of 7-Fluorochroman-4-amine, offering researchers and scientists a comprehensive resource for leveraging this potent scaffold in their development programs.

Physicochemical and Structural Properties

The fundamental properties of 7-Fluorochroman-4-amine define its behavior in both chemical reactions and biological systems. The introduction of fluorine has a measurable impact on electron distribution across the aromatic ring and, consequently, the basicity of the amine group.

| Property | Value | Source(s) |

| IUPAC Name | (4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine | [2] |

| Synonyms | (S)-7-fluorochroman-4-amine; 7-fluoro-3,4-dihydro-2H-chromen-4-amine | [2][3] |

| CAS Number | 1018978-91-0 ((S)-enantiomer); 774163-31-4 (racemate) | [2][3][] |

| Molecular Formula | C₉H₁₀FNO | [2][3][] |

| Molecular Weight | 167.18 g/mol | [2][3][] |

| Boiling Point | 232.27°C at 760 mmHg (Predicted) | [] |

| Density | 1.202 g/cm³ (Predicted) | [] |

Synthesis and Spectroscopic Characterization

A robust and reproducible synthetic route is paramount for the utility of any chemical building block. The most direct and common approach to synthesizing 7-Fluorochroman-4-amine is via the reductive amination of its corresponding ketone precursor, 7-fluorochroman-4-one.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a standard laboratory procedure for the synthesis of 7-Fluorochroman-4-amine. The causality behind this choice of reaction is its high efficiency and operational simplicity for converting a ketone to a primary amine in a single conceptual step.

Materials:

-

7-Fluorochroman-4-one

-

Ammonium acetate or Ammonia in Methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diatomaceous earth (Celite®)

Procedure:

-

Reaction Setup: To a solution of 7-fluorochroman-4-one (1.0 eq) in methanol, add a significant excess of ammonium acetate (e.g., 10 eq). The large excess of the ammonia source is critical to drive the equilibrium towards the formation of the intermediate imine.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (approx. 1.5 eq) portion-wise. NaBH₃CN is chosen as the reducing agent because it is mild enough to selectively reduce the imine in the presence of the starting ketone.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of water. Reduce the solvent volume in vacuo. Partition the residue between dichloromethane and saturated aqueous NaHCO₃.

-

Extraction: Extract the aqueous layer twice more with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the mixture through a pad of diatomaceous earth and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure 7-Fluorochroman-4-amine.

Caption: Synthetic workflow for 7-Fluorochroman-4-amine.

Spectroscopic Signature

Characterization relies on standard spectroscopic methods. The expected data provides a fingerprint for verifying the structure's integrity.

-

Infrared (IR) Spectroscopy: As a primary amine, the molecule is expected to exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region.[5][6][7] Other key signals would include a strong C-N stretching vibration for the aromatic amine around 1335-1250 cm⁻¹ and a C-F stretching band.[7]

-

¹H NMR Spectroscopy: The two amine protons (-NH₂) would likely appear as a broad singlet that can be exchanged with D₂O.[5] Protons on the carbon adjacent to the nitrogen (at the C4 position) will be deshielded and appear further downfield than typical alkane protons. The aromatic protons will show splitting patterns consistent with a tri-substituted benzene ring, with coupling constants influenced by the fluorine atom.

-

¹³C NMR Spectroscopy: The carbon atom bonded to the nitrogen (C4) will be deshielded, appearing in the 40-60 ppm range. The carbon bonded to the fluorine (C7) will show a large one-bond C-F coupling constant.

-

Mass Spectrometry: The mass spectrum should adhere to the "Nitrogen Rule," displaying an odd-numbered molecular ion peak, which for this compound would be at m/z = 167.[6]

Chemical Reactivity and Derivatization

The synthetic utility of 7-Fluorochroman-4-amine stems from the reactivity of its primary amine. This nucleophilic group is a gateway to a multitude of chemical transformations, making it an ideal starting point for library synthesis in drug discovery.

-

N-Acylation: The amine readily reacts with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine) to form stable amide derivatives. This is a cornerstone reaction for generating diverse compound libraries.

-

N-Alkylation: Reaction with alkyl halides allows for the synthesis of secondary and tertiary amines. Controlling the degree of alkylation can be achieved by carefully selecting stoichiometry and reaction conditions.

-

Sulfonamide Formation: As a primary amine, it reacts with sulfonyl chlorides, such as benzenesulfonyl chloride, in what is known as the Hinsberg test.[8] The resulting sulfonamide is a common functional group in many pharmaceutical agents.

-

Schiff Base Formation: Condensation with aldehydes or ketones under dehydrating conditions yields imines (Schiff bases), which can serve as intermediates for further functionalization or as final products with their own biological activities.[9]

Caption: Key derivatization reactions of 7-Fluorochroman-4-amine.

Applications in Medicinal Chemistry

The chroman ring system and its oxidized form, coumarin, are prevalent in molecules with a wide array of biological activities, including anticancer, antibacterial, and antioxidant properties.[10][11][12][13] The incorporation of 7-Fluorochroman-4-amine into a lead molecule can be a powerful strategy for lead optimization.

-

Scaffold for Novel Therapeutics: It serves as an excellent starting point for generating novel chemical entities. The derivatization potential of the amine allows for systematic Structure-Activity Relationship (SAR) studies. For example, libraries of amides or sulfonamides can be rapidly synthesized and screened for activity against various biological targets.

-

Modulation of Pharmacokinetic Properties: The fluorine atom can significantly enhance a drug candidate's metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation.[1] This can lead to improved oral bioavailability and a longer half-life.

-

Enhancement of Target Binding: Fluorine can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket, potentially increasing the potency and selectivity of a drug candidate.[1]

Safety and Handling

As with any laboratory chemical, proper handling of 7-Fluorochroman-4-amine is essential to ensure personnel safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors.[14] Avoid contact with skin and eyes.[15]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[14] Recommended storage is often under refrigeration (2-8°C).[3]

-

First Aid: In case of skin contact, wash immediately with plenty of water. In case of eye contact, rinse cautiously with water for several minutes.[15] If inhaled or ingested, seek immediate medical attention.

Conclusion

7-Fluorochroman-4-amine is a strategically designed chemical scaffold that offers significant advantages for researchers in drug discovery and development. Its combination of a privileged heterocyclic core, a versatile primary amine handle, and a modulating fluorine atom makes it a powerful tool for the synthesis of novel, biologically active compounds. A thorough understanding of its chemical properties, reactivity, and safe handling procedures, as detailed in this guide, is the first step toward unlocking its full potential in the creation of next-generation therapeutics.

References

-

Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. Available from: [Link]

-

Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. PubMed Central (PMC). Available from: [Link]

-

Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. ScienceDirect. Available from: [Link]

-

(S)-7-fluorochroman-4-amine. Pharmaffiliates. Available from: [Link]

-

Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. PubMed. Available from: [Link]

-

Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors. PubMed Central (PMC). Available from: [Link]

-

(S)-7-fluorochroman-4-amine | C9H10FNO. PubChem. Available from: [Link]

-

24.11: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

-

Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. National Institutes of Health (NIH). Available from: [Link]

-

24.10 Spectroscopy of Amines. OpenStax. Available from: [Link]

-

Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. Available from: [Link]

-

Amine Reactivity. Michigan State University Chemistry. Available from: [Link]

-

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Available from: [Link]

-

Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed. Available from: [Link]

-

Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. MDPI. Available from: [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. Available from: [Link]

-

A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2. National Institutes of Health (NIH). Available from: [Link]

-

Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. PubMed Central (PMC). Available from: [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

-

Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. Available from: [Link]

-

4-Amino-7-chloroquinoline. PubChem. Available from: [Link]

-

Safety Data Sheet. Chemtron. Available from: [Link]

Sources

- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-7-fluorochroman-4-amine | C9H10FNO | CID 46911905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

- 9. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 15. files.dep.state.pa.us [files.dep.state.pa.us]

Synthesis of (S)-7-Fluorochroman-4-amine: An In-Depth Technical Guide

This guide provides a comprehensive and technically detailed protocol for the synthesis of (S)-7-Fluorochroman-4-amine, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is presented in two main stages: the preparation of the key intermediate 7-fluorochroman-4-one, followed by an asymmetric transfer hydrogenation to establish the desired stereocenter, and subsequent amination to yield the final product. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a procedural outline but also insights into the rationale behind the chosen synthetic strategy and methodologies.

Introduction: The Significance of Chiral Fluorinated Chromanamines

Chroman-4-amine scaffolds are privileged structures in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The specific stereochemistry at the C4 position is frequently crucial for biological activity, making the enantioselective synthesis of chiral chromanamines like (S)-7-Fluorochroman-4-amine a topic of considerable interest. This guide details a robust and reliable pathway to access this specific enantiomer with high purity.

Overall Synthetic Strategy

The synthesis of (S)-7-Fluorochroman-4-amine is approached through a convergent strategy. The core chromanone structure is first assembled, followed by the stereoselective introduction of the amine functionality. The chosen pathway balances efficiency, scalability, and stereocontrol.

An In-depth Technical Guide to 7-Fluorochroman-4-amine (CAS Number 774163-31-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Fluorochroman-4-amine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, and its potential as a valuable building block in the development of novel therapeutics. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights grounded in established chemical principles and analogous findings from related molecular scaffolds.

Introduction: The Significance of Fluorinated Chroman Scaffolds

The chroman-4-amine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. The strategic incorporation of a fluorine atom, as seen in 7-Fluorochroman-4-amine, can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can alter acidity, basicity, lipophilicity, and metabolic stability, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates. This strategic use of fluorine has become a cornerstone of modern drug design.

The chroman-4-one framework, the precursor to 7-Fluorochroman-4-amine, is a significant structural entity found in a wide array of medicinal compounds, exhibiting a broad spectrum of biological activities.[1] This inherent bioactivity makes fluorinated derivatives of this scaffold particularly compelling for further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 7-Fluorochroman-4-amine is essential for its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 774163-31-4 | BOC Sciences[] |

| Molecular Formula | C₉H₁₀FNO | BOC Sciences[] |

| Molecular Weight | 167.18 g/mol | BOC Sciences[], PubChem[3] |

| Boiling Point | 232.27°C at 760 mmHg | BOC Sciences[] |

| Density | 1.202 g/cm³ | BOC Sciences[] |

| IUPAC Name | 7-fluoro-3,4-dihydro-2H-chromen-4-amine | BOC Sciences[] |

| SMILES | C1COC2=C(C1N)C=CC(=C2)F | BOC Sciences[] |

| InChI Key | UMQCCSDLCJERPE-UHFFFAOYSA-N | BOC Sciences[] |

Table 1: Physicochemical properties of 7-Fluorochroman-4-amine.

Synthesis and Characterization

Proposed Synthesis Workflow

The proposed synthesis involves the initial preparation of 7-fluorochroman-4-one, followed by its conversion to 7-Fluorochroman-4-amine via reductive amination.

Caption: Proposed two-step synthesis of 7-Fluorochroman-4-amine.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a well-reasoned approach based on analogous syntheses of chroman-4-ones and subsequent reductive aminations.[4][5][6][7]

Step 1: Synthesis of 7-Fluorochroman-4-one

-

Michael Addition: To a solution of 3-fluorophenol in a suitable solvent (e.g., tert-butanol), add a catalytic amount of a base such as potassium carbonate. Add acrylonitrile dropwise at room temperature and stir the mixture until the reaction is complete (monitored by TLC). The product, 3-(3-fluorophenoxy)propanenitrile, can be isolated by standard workup procedures. The use of a catalytic base is crucial for promoting the Michael addition while minimizing side reactions.[4]

-

Intramolecular Cyclization: The isolated 3-(3-fluorophenoxy)propanenitrile is then treated with a strong acid catalyst, such as a mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA). The reaction is typically heated to facilitate the intramolecular Friedel-Crafts acylation, leading to the formation of the cyclized product, 7-fluorochroman-4-one.[4] Aqueous workup followed by purification (e.g., column chromatography) will yield the desired ketone.

Step 2: Reductive Amination of 7-Fluorochroman-4-one

-

Reaction Setup: In a round-bottom flask, dissolve 7-fluorochroman-4-one in a suitable solvent, such as methanol or 1,2-dichloroethane. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Iminium Ion Formation: Stir the mixture at room temperature to allow for the formation of the intermediate iminium ion.

-

Reduction: To the reaction mixture, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common and effective choice for reductive aminations as it selectively reduces the iminium ion in the presence of the ketone.[6] The reaction progress should be monitored by TLC.

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude 7-Fluorochroman-4-amine can be purified by column chromatography or crystallization.

Characterization

While specific spectral data for 7-Fluorochroman-4-amine is not available in the searched literature, the following are the expected characteristic spectroscopic features based on its structure and the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the diastereotopic protons of the chroman ring, and the amine proton. The protons on the aromatic ring will exhibit splitting patterns influenced by the fluorine atom. The protons at C2 and C3 of the chroman ring will likely appear as multiplets. The amine protons may appear as a broad singlet.

-

¹³C NMR: The spectrum would show nine distinct carbon signals. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will also be influenced by the fluorine substituent.

-

¹⁹F NMR: A single resonance would be expected for the fluorine atom at the 7-position.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 167.18 g/mol . Fragmentation patterns would likely involve the loss of the amino group and cleavage of the chroman ring.

Infrared (IR) Spectroscopy:

-

N-H Stretching: Primary amines typically show two medium-intensity absorption bands in the region of 3300-3500 cm⁻¹.

-

N-H Bending: A bending vibration for the primary amine is expected in the range of 1590-1650 cm⁻¹.

-

C-N Stretching: A stretching vibration for the C-N bond is anticipated between 1020 and 1250 cm⁻¹.

-

C-F Stretching: A strong absorption band corresponding to the C-F stretch is expected in the region of 1000-1400 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Characteristic bands for the aromatic ring will also be present.

Potential Applications in Drug Discovery

The 7-Fluorochroman-4-amine scaffold holds considerable promise as a building block in the design of novel therapeutic agents. The biological activities of related chroman derivatives provide a strong rationale for its exploration in various therapeutic areas.

Caption: Potential therapeutic applications of 7-Fluorochroman-4-amine.

Antimicrobial and Antiviral Agents

Derivatives of chroman-4-one have been investigated for their antimicrobial activity against various pathogenic microorganisms.[8] Furthermore, fluorinated 2-arylchroman-4-ones have demonstrated promising antiviral activity, particularly against the influenza A virus. This suggests that the 7-fluorochroman scaffold could be a valuable starting point for the development of new anti-infective agents.

Anticancer Agents

The chroman framework is present in numerous compounds with cytotoxic activity against various cancer cell lines. For instance, novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have shown potent cytotoxic effects.[9] The introduction of a fluorine atom in 7-Fluorochroman-4-amine could enhance the anticancer potential of its derivatives, making it a valuable synthon for oncological drug discovery.

Conclusion and Future Directions

7-Fluorochroman-4-amine is a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its fluorinated chroman core provides a solid foundation for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. While detailed experimental data for this specific compound is limited, this guide provides a robust theoretical and practical framework for its synthesis, characterization, and potential applications based on the extensive literature on related compounds.

Future research should focus on the development and optimization of a reliable synthetic protocol for 7-Fluorochroman-4-amine, followed by a thorough spectroscopic characterization to confirm its structure. Subsequently, the synthesis and biological evaluation of a library of derivatives will be crucial to unlock the full therapeutic potential of this intriguing scaffold.

References

-

An efficient synthesis of 4-chromanones. ResearchGate. Available at: [Link]

-

Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. Available at: [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]

-

Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]

-

Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC. Available at: [Link]

-

Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and... ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]

-

Chromanone and flavanone synthesis. Organic Chemistry Portal. Available at: [Link]

-

(S)-7-fluorochroman-4-amine | C9H10FNO | CID 46911905. PubChem. Available at: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. Available at: [Link]

Sources

- 1. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. (S)-7-fluorochroman-4-amine | C9H10FNO | CID 46911905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Resolution of Racemic 7-Fluorochroman-4-amine

Abstract: Enantiomerically pure 7-fluorochroman-4-amine is a valuable chiral building block in medicinal chemistry and drug development. Its structural motif is present in several pharmacologically active molecules, making access to single enantiomers critical for studying stereospecific interactions with biological targets. This guide provides a comprehensive overview of scientifically-grounded strategies for the resolution of racemic 7-fluorochroman-4-amine. While direct literature for this specific molecule is sparse, this document synthesizes field-proven resolution techniques for analogous cyclic benzylic amines. We will explore three primary methodologies: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography. For each method, we will delve into the underlying chemical principles, provide detailed, actionable protocols, and discuss critical parameters for optimization. This guide is intended for researchers, chemists, and process development professionals seeking to establish a robust and scalable route to enantiopure 7-fluorochroman-4-amine.

Introduction: The Significance of Chiral Chroman-4-amines

The chromane scaffold is a privileged structure in medicinal chemistry, and the introduction of a chiral amine at the 4-position creates a key stereocenter that can profoundly influence pharmacological activity. The fluorine atom at the 7-position can further enhance metabolic stability and binding affinity. The resolution of racemic mixtures—the separation of a 50:50 mixture of enantiomers—is a foundational challenge in synthetic chemistry.[1] Since enantiomers possess identical physical properties in an achiral environment, their separation requires the introduction of a chiral element to create diastereomeric interactions.[1]

This guide outlines three robust and industrially relevant approaches to resolving racemic 7-fluorochroman-4-amine, providing both theoretical grounding and practical, step-by-step workflows.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This technique, first pioneered by Louis Pasteur, remains a cornerstone of industrial-scale chiral separations.[2] It relies on the reaction of a racemic base (the amine) with an enantiomerically pure acid (the resolving agent). This forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably solubility.[1][3] By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially, allowing for its separation by filtration.[4]

Causality and Mechanistic Principles

The success of this method hinges on the differential solubility between the two diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. This difference arises from the distinct three-dimensional packing arrangements in the crystal lattice of each diastereomer. The choice of solvent is paramount; an ideal solvent will maximize the solubility difference, causing one salt to be sparingly soluble and crystallize out, while the other remains in the mother liquor.

Screening for Optimal Resolving Agents and Solvents

A screening process is essential to identify the most effective combination of a chiral acid and solvent. Tartaric acid and its derivatives are among the most popular and successful choices for resolving chiral bases.

| Resolving Agent Candidate | Rationale | Typical Screening Solvents |

| (+)-Dibenzoyl-D-tartaric acid (DBTA) | Often effective for aromatic amines; provides rigid salts that crystallize well.[5][6] | Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate |

| (+)-Di-p-toluoyl-D-tartaric acid (DTTA) | Similar to DBTA, the toluoyl groups can alter solubility profiles and improve resolution efficiency.[7] | Methanol, Ethanol, Acetone, Mixtures with water |

| (R)-(-)-Mandelic Acid | A smaller, less complex resolving agent that can be effective for a variety of amines.[7] | Water, Ethanol, Isopropanol |

| (+)-Camphor-10-sulfonic acid | A strong acid that can form well-defined salts.[1] | Ethanol, Acetone, Ethyl Acetate |

Self-Validating Experimental Protocol: Diastereomeric Salt Resolution

This protocol is a generalized starting point. Optimization of stoichiometry, temperature, and crystallization time is critical.

-

Salt Formation:

-

In an Erlenmeyer flask, dissolve 1.0 equivalent of racemic 7-fluorochroman-4-amine in a minimal amount of a chosen screening solvent (e.g., methanol) with gentle heating.[5]

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (+)-DBTA) in the same solvent. Note: Starting with 0.5 equivalents can sometimes yield a higher enantiomeric excess in the crystallized product.

-

Slowly add the resolving agent solution to the stirred amine solution at room temperature.[5]

-

-

Crystallization:

-

Stir the resulting mixture at room temperature. Crystallization may occur spontaneously or can be induced by scratching the flask's inner wall with a glass rod or adding a seed crystal.[5]

-

Once precipitation begins, reduce stirring and allow the mixture to stand, often at a reduced temperature (e.g., 4°C), for several hours to overnight to maximize the crystal yield.[5][8]

-

-

Isolation and Analysis:

-

Collect the crystals by suction filtration, washing them with a small amount of the ice-cold solvent.

-

Dry the crystals (the diastereomerically enriched salt).

-

Validation Step: To determine the enantiomeric excess (e.e.) of the amine, a small sample of the salt must be "liberated." Dissolve the salt in water, basify with a strong base (e.g., 1M NaOH) to deprotonate the amine, and extract the free amine into an organic solvent (e.g., dichloromethane).[3] Analyze the organic extract using chiral HPLC (see Section 4.0).

-

-

Liberation of the Free Amine:

-

Once the desired diastereomeric purity is achieved (often requiring one or more recrystallizations), dissolve the bulk of the salt in water.

-

Slowly add a base (e.g., 50% NaOH solution) until the salt is fully dissolved and the solution is basic.[3]

-

Extract the liberated, enantiomerically enriched amine with a suitable organic solvent (e.g., three portions of diethyl ether or dichloromethane).[3]

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiopure amine.

-

Visualization of the Workflow

Caption: Workflow for Diastereomeric Salt Resolution.

Method 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic resolutions offer a green and highly selective alternative to classical methods.[9] Kinetic resolution is a process where one enantiomer of a racemate reacts significantly faster than the other in the presence of a chiral catalyst, in this case, an enzyme.[9] For amines, lipases are commonly used to catalyze the acylation of one enantiomer, leaving the other, unreacted enantiomer to be isolated.

Causality and Mechanistic Principles

The enzyme's active site is inherently chiral and will preferentially bind and catalyze the reaction of one amine enantiomer over the other.[10] A common approach is the irreversible acylation of the amine using an acyl donor. The reaction proceeds until approximately 50% conversion, ideally resulting in a mixture of one enantiomer as the acylated amide and the other as the unreacted amine. These two compounds have very different chemical properties and can be easily separated. The maximum theoretical yield for a single enantiomer in a classic EKR is 50%.[9]

Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a robust and highly effective biocatalyst for the resolution of chiral amines.[10][11][12]

Screening for Optimal Acyl Donors and Conditions

The choice of acyl donor and solvent can dramatically impact reaction rate and enantioselectivity.

| Parameter | Options & Rationale |

| Enzyme | Candida antarctica Lipase B (CALB, e.g., Novozym 435) is a workhorse enzyme known for its stability and broad substrate scope for amines.[12][13] |

| Acyl Donor | Ethyl acetate or Isopropyl acetate are common, effective, and can sometimes serve as the solvent.[13] Diisopropyl malonate and other activated esters can also be highly effective.[11] |

| Solvent | Toluene, Diisopropyl ether, or sometimes the acyl donor itself (neat). The solvent must be non-polar to ensure enzyme activity. |

| Temperature | Typically ranges from room temperature to 50°C. Higher temperatures can increase reaction rates but may decrease enzyme stability or selectivity.[14] |

Self-Validating Experimental Protocol: Enzymatic Kinetic Resolution

-

Reaction Setup:

-

To a vial, add racemic 7-fluorochroman-4-amine (1.0 eq), an acyl donor (e.g., ethyl methoxyacetate, 2.0 eq), and the immobilized enzyme (e.g., Novozym 435, ~20-50 mg per 0.5 mmol of amine).[14]

-

Add an anhydrous, non-polar solvent (e.g., dry toluene, ~2-4 mL).[14]

-

Seal the vial and place it in an orbital shaker or on a magnetic stir plate at a controlled temperature (e.g., 40-50°C).[14]

-

-

Reaction Monitoring (Validation):

-

The reaction must be monitored to stop it as close to 50% conversion as possible.

-

Periodically, take a small aliquot from the reaction mixture, filter off the enzyme, and analyze by chiral HPLC.

-

Monitor the disappearance of the starting amine peaks and the appearance of the acetylated amine product peak. The goal is to reach a point where the area of one of the starting enantiomer peaks is nearly zero.

-

-

Workup and Separation:

-

Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

-

Concentrate the filtrate to remove the solvent.

-

The resulting mixture contains the unreacted amine enantiomer and the acylated amine enantiomer. These can be separated using standard column chromatography or by an acid/base extraction.

-

Extraction: Dissolve the mixture in an organic solvent (e.g., ethyl acetate). Wash with an acidic solution (e.g., 1M HCl). The unreacted amine will move to the aqueous layer as its hydrochloride salt, while the neutral amide remains in the organic layer. Separate the layers, basify the aqueous layer, and extract the free amine.

-

Dynamic Kinetic Resolution (DKR)

A major drawback of EKR is the 50% maximum yield.[13] Dynamic Kinetic Resolution (DKR) overcomes this by combining the enzymatic resolution with a catalyst that simultaneously racemizes the slow-reacting enantiomer back into the racemate.[13][15] This allows the enzyme to continuously draw from the racemic pool, theoretically converting 100% of the starting material into a single enantiomer of the acylated product.[16] Ruthenium or Palladium-based catalysts are often used for this in-situ racemization of amines.[13][16] This advanced technique can provide high yields (85-99%) and excellent enantiomeric excesses.[16]

Visualization of the Workflow

Caption: Workflow for Enzymatic Kinetic Resolution.

Method 3: Preparative Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful tool for both analytical-scale determination of enantiomeric excess and preparative-scale separation of enantiomers.[17] The principle relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times.[18]

Causality and Mechanistic Principles

CSPs are typically made by bonding a chiral selector (e.g., a polysaccharide derivative) to a silica support. As the racemic mixture passes through the column, the enantiomers form transient, diastereomeric complexes with the chiral selector.[18] The enantiomer that forms the more stable complex will be retained longer on the column, thus eluting later. For basic compounds like amines, adding an acidic additive to the mobile phase is often crucial for achieving good peak shape and separation.[19][20]

Column Selection and Method Development

For chroman-amines and similar structures, polysaccharide-based CSPs are a highly successful starting point.

| CSP Type | Common Columns | Typical Mobile Phases | Rationale |

| Amylose-based | Chiralpak® AD, Chiralpak® IA | Hexane/Isopropanol, Hexane/Ethanol | Broad applicability for a wide range of chiral compounds, including aromatic amines. |

| Cellulose-based | Chiralcel® OD, Chiralcel® OJ | Hexane/Isopropanol, Hexane/Ethanol | Complementary selectivity to amylose phases. Often very effective for amines. |

| Cyclofructan-based | LARIHC® | Methanol, Ethanol, Acetonitrile (Polar organic or SFC modes) | Particularly effective for primary amines.[21] |

Protocol for Method Development:

-

Initial Screening: Use a standard column like Chiralpak® IA or Chiralcel® OD.

-

Mobile Phase: Start with a simple mobile phase, such as 90:10 Hexane:Isopropanol. For amines, it is critical to add a small amount of an additive. Start with 0.1% diethylamine (for basic conditions) or 0.1% trifluoroacetic acid (for acidic conditions). Sometimes sulfonic acids like methanesulfonic acid (MSA) provide superior results.[19]

-

Flow Rate: Begin with a standard flow rate, such as 1 mL/min for a 4.6 mm ID analytical column.

-

Optimization: If separation is observed, adjust the ratio of the mobile phase components. Increasing the alcohol content generally decreases retention time.

-

Scale-Up: Once an analytical method is established, it can be scaled to a larger diameter preparative column to isolate gram quantities or more of each enantiomer.

Trustworthiness: The Self-Validating Nature of Chromatography

Chiral chromatography is inherently self-validating. The output (a chromatogram) directly shows the success of the separation. The area under each peak corresponds to the relative amount of each enantiomer, allowing for precise calculation of enantiomeric excess (e.e.). For preparative work, fractions are collected for each peak and analyzed to confirm their purity before being combined.

Comparative Analysis and Method Selection

| Feature | Diastereomeric Salt Resolution | Enzymatic Kinetic Resolution (EKR) | Preparative Chiral HPLC |

| Scalability | Excellent; often the method of choice for large industrial scale. | Good, but can be limited by enzyme cost and reactor volume. DKR improves scalability. | Good, but can be expensive due to column and solvent costs. |

| Yield | Theoretically 50% per enantiomer, but often lower due to losses in mother liquor. | Max 50% per enantiomer. DKR can approach 100% for one product form. | High recovery (>95%) of both enantiomers is possible. |

| Development Time | Can be lengthy; requires extensive screening of acids and solvents. | Moderate; requires screening of enzymes and conditions. | Rapid for analytical scale; preparative method development can be straightforward. |

| Waste Stream | Generates solvent and salt waste. | Generally considered "greener," especially with reusable immobilized enzymes. | Generates significant solvent waste, which requires recycling or disposal. |

| Cost | Resolving agents are often inexpensive. | Enzyme costs can be high, but reusability mitigates this. | High initial capital cost for equipment and columns; high solvent cost. |

| Best For | Large-scale, established processes. | Medium-scale production, processes requiring high selectivity and mild conditions. | Rapid separation of both enantiomers, high-purity small to medium-scale needs. |

Conclusion

The resolution of racemic 7-fluorochroman-4-amine can be approached through several robust methodologies. Diastereomeric salt crystallization is a classic, powerful technique well-suited for large-scale synthesis. Enzymatic kinetic resolution , particularly in its dynamic form, offers an elegant and highly selective route that aligns with green chemistry principles. Finally, preparative chiral chromatography provides the most direct and often fastest method for obtaining high-purity samples of both enantiomers, making it invaluable for research and early-stage development. The optimal method will depend on the specific project requirements, including the desired scale, purity, cost, and development timeline. A thorough screening of the conditions outlined in this guide will provide a solid foundation for achieving a successful and efficient resolution.

References

- Azov, V. A. (n.d.). Resolution of racemic amine mixtures. Thieme Science of Synthesis. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-218-00277]

- Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [URL: https://www.rsc.

- Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. [URL: https://www.colorado.edu/lab/slc/sites/default/files/attached-files/resolution_of_a_racemic_mixture_0.pdf]

- (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.7b01070]

- (2020). Catalytic Kinetic Resolution of Cyclic Secondary Amines. ResearchGate. [URL: https://www.researchgate.net/publication/343202951_Catalytic_Kinetic_Resolution_of_Cyclic_Secondary_Amines]

- (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. [URL: https://etheses.whiterose.ac.uk/25841/]

- (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [URL: https://www.jocpr.com/articles/lipasescatalyzed-enantioselective-kinetic-resolution-of-racemic-alcohols-a-review.pdf]

- Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620-17621. [URL: https://www.organic-chemistry.org/abstracts/lit2/590.shtm]

- Kim, M. J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157-1159. [URL: https://pubs.acs.org/doi/10.1021/ol062953l]

- Varga, E., et al. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Catalysts, 12(10), 1234. [URL: https://www.researchgate.

- Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3347-3361. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c02699]

- LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Stereoisomers/5.08%3A_Racemic_Mixtures_and_the_Resolution_of_Enantiomers]

- Fogassy, E., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(19), 2753-2758. [URL: https://www.researchgate.net/publication/248508608_Rational_approach_to_the_selection_of_conditions_for_diastereomeric_resolution_of_chiral_amines_by_diacid_resolving_agents]

- BenchChem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. [URL: https://www.benchchem.com/application-note/chiral-resolution-of-amines-with-dibenzoyl-d-tartaric-acid]

- Bäckvall, J. E., et al. (2014). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases. The Journal of Organic Chemistry, 79(9), 3999-4007. [URL: https://pubs.acs.org/doi/10.1021/jo500350q]

- Varga, E., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11529. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10379105/]

- Forró, E., & Fülöp, F. (2001). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 12(13), 1905-1912. [URL: https://www.researchgate.net/publication/244465050_Resolution_of_b-amino_esters_by_Candida_antarctica_lipase_A_and_B]

- Welch, C. J., et al. (2010). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1217(7), 1049-1057. [URL: https://pubmed.ncbi.nlm.nih.gov/20006371/]

- Pálovics, E., & Fogassy, E. (2021). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. Molecules, 26(16), 4983. [URL: https://www.mdpi.com/1420-3049/26/16/4983]

- Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620-17621. [URL: https://pubmed.ncbi.nlm.nih.gov/16351088/]

- Welch, C. J., et al. (2010). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [URL: https://www.researchgate.

- Rabbani, G., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry, 11. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1328105/full]

- Pîrnău, A., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9). [URL: https://www.chromatographyonline.com/view/comparison-enantiomeric-separations-and-screening-protocols-chiral-primary-amines-sfc-and-hplc]

- Sandoval, G., et al. (2023). Lipase B from Candida antarctica in Highly Saline AOT-Water-Isooctane Reverse Micelle Systems for Enhanced Esterification Reaction. International Journal of Molecular Sciences, 24(5), 4683. [URL: https://www.mdpi.com/1422-0067/24/5/4683]

- Sigma-Aldrich. (n.d.). Basics of chiral HPLC. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/hplc/basics-of-chiral-hplc]

- Phenomenex. (n.d.). Chiral HPLC Separations Guide. [URL: https://www.phenomenex.com/Library/Details/2012_Chiral_Guide]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. jocpr.com [jocpr.com]

- 10. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. phx.phenomenex.com [phx.phenomenex.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. chromatographyonline.com [chromatographyonline.com]

The Chroman Core: A Privileged Scaffold for Next-Generation Gastric Acid Suppression

An In-Depth Technical Guide to 7-Fluorochroman-4-amine and its Derivatives as Critical Building Blocks for Potassium-Competitive Acid Blockers (P-CABs)

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-fluorochroman-4-amine scaffold has emerged as a cornerstone in the design of innovative therapeutics, most notably in the development of Potassium-Competitive Acid Blockers (P-CABs) for treating acid-related gastrointestinal disorders. This guide provides a comprehensive technical overview of this crucial chiral intermediate, its structural analogs, and its pivotal role in the synthesis of next-generation drugs such as Tegoprazan. We will dissect the synthetic pathways, explore the nuanced structure-activity relationships that govern its biological function, and present detailed protocols for its synthesis and characterization. The focus will be on the causality behind experimental choices, providing field-proven insights for researchers in medicinal chemistry and drug development.

Introduction: The Rise of a Privileged Structure in P-CAB Development

For decades, Proton Pump Inhibitors (PPIs) have been the standard of care for acid-related diseases. However, their limitations, including a slow onset of action and dependency on an acidic environment for activation, have driven the search for superior therapeutic agents.[1] This has led to the development of Potassium-Competitive Acid Blockers (P-CABs), a class of drugs that offer a more direct, rapid, and sustained control of gastric acid secretion.[2] P-CABs function by reversibly binding to the H+/K+-ATPase (the proton pump) in a K+-competitive manner, an action that does not require acid activation.[2]

At the heart of several advanced P-CABs lies the chiral chroman scaffold. Specifically, the (S)-7-fluorochroman-4-amine moiety has proven to be a critical pharmacophoric element. Its rigid, three-dimensional structure and the electronic properties conferred by the fluorine substituent are instrumental in achieving high-affinity binding to the proton pump. This guide will illuminate the journey from the synthesis of this key building block to its incorporation into potent clinical candidates, using Tegoprazan as a primary example.

Strategic Synthesis of the Chiral Core: (S)-7-Fluorochroman-4-amine

The synthesis of enantiomerically pure (S)-7-fluorochroman-4-amine is a multi-step process that demands precise control over stereochemistry. The general strategy involves the initial construction of a prochiral chroman-4-one, followed by a stereoselective reduction to the corresponding chiral alcohol, and finally, the conversion of the alcohol to the desired amine with inversion of configuration.

Synthesis Workflow

The overall synthetic pathway can be visualized as a three-stage process, each with critical control points to ensure high yield and enantiomeric purity.

Caption: Synthetic pathway for (S)-7-Fluorochroman-4-amine.

Experimental Protocol: Synthesis of (S)-7-Fluorochroman-4-amine

This protocol is a representative synthesis adapted from methodologies for similar chroman structures.[3][4][5]

Stage 1: Synthesis of 7-Fluorochroman-4-one

-

Reaction Setup: To a solution of 3-fluorophenol in a suitable solvent (e.g., toluene), add a base such as sodium hydride (NaH) portion-wise at 0 °C.

-

Michael Addition: Add an acrylic acid derivative (e.g., ethyl acrylate) dropwise and allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Saponification: Quench the reaction with water and extract the product. The resulting ester is then saponified using a base like sodium hydroxide (NaOH) in an aqueous alcohol solution.

-

Intramolecular Friedel-Crafts Acylation: The resulting carboxylic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heated (e.g., 80-100 °C) to induce cyclization.

-

Purification: After cooling and quenching with ice water, the crude 7-fluorochroman-4-one is extracted and purified by column chromatography or recrystallization.[6]

Stage 2: Asymmetric Reduction to (S)-7-Fluorochroman-4-ol

Causality: The generation of the chiral center is the most critical step. Asymmetric transfer hydrogenation (ATH) using a chiral Ruthenium(II) catalyst is a highly efficient and selective method for reducing prochiral ketones to chiral alcohols.[5][7]

-

Catalyst Preparation: In an inert atmosphere, dissolve the chiral Ru(II) catalyst (e.g., (S,S)-Ts-DENEB™) in an appropriate solvent like 2-propanol or a formic acid/triethylamine azeotrope (HCOOH/Et3N).

-

Reduction: Add the 7-fluorochroman-4-one to the catalyst solution. The reaction is typically run at room temperature for 24-48 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Purification: Upon completion, the solvent is removed under reduced pressure, and the resulting (S)-7-fluorochroman-4-ol is purified by column chromatography to achieve high chemical and enantiomeric purity.

Stage 3: Conversion to (S)-7-Fluorochroman-4-amine

Causality: The Mitsunobu reaction is employed to convert the secondary alcohol to an amine precursor (an azide) with a complete inversion of stereochemistry (S to R for the azide), which is then reduced to the desired (S)-amine.[3]

-

Mitsunobu Reaction: Dissolve (S)-7-fluorochroman-4-ol, triphenylphosphine (PPh3), and diphenylphosphoryl azide (DPPA) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere. Cool the solution to 0 °C.

-

Reagent Addition: Add a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) dropwise. The reaction is highly exothermic. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Purification of Azide: Concentrate the reaction mixture and purify the crude (R)-7-fluorochroman-4-azide by flash chromatography.

-

Staudinger Reduction: Dissolve the purified azide in a THF/water mixture. Add PPh3 and stir the reaction at room temperature until the azide is fully consumed (monitored by TLC or IR spectroscopy).

-

Final Purification: Concentrate the mixture and purify the crude (S)-7-fluorochroman-4-amine by column chromatography to yield the final product.

Pharmacological Significance: The Role in H+/K+-ATPase Inhibition

The 7-fluorochroman-4-amine core is a key component of Tegoprazan, a P-CAB that demonstrates potent and sustained inhibition of the gastric proton pump.[8]

Mechanism of Action

P-CABs, unlike PPIs, compete directly with K+ ions at the potassium-binding site of the H+/K+-ATPase enzyme. This interaction blocks the conformational change required for proton translocation into the gastric lumen, thereby inhibiting acid secretion.[2]

Sources

- 1. dujps.com [dujps.com]

- 2. researchgate.net [researchgate.net]

- 3. (S)-chroman-4-amine | High-Purity Chiral Building Block [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Randomised phase 3 trial: tegoprazan, a novel potassium‐competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 7-Fluorochroman-4-amine: Unveiling Molecular Structure through NMR, IR, and MS Analysis

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 7-Fluorochroman-4-amine, a key building block in medicinal chemistry and drug discovery. For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and the elucidation of its chemical behavior. This document serves as a practical reference, detailing the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 7-Fluorochroman-4-amine, and provides the scientific rationale behind the interpretation of this data.

Introduction

7-Fluorochroman-4-amine belongs to the chromane class of heterocyclic compounds, which are prevalent scaffolds in a wide array of biologically active molecules. The incorporation of a fluorine atom at the 7-position and an amine group at the 4-position introduces specific electronic and steric properties that can significantly influence a molecule's pharmacological profile. Accurate and unambiguous characterization of this compound is the bedrock upon which reliable and reproducible research is built. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture and confirm the identity of synthesized compounds like 7-Fluorochroman-4-amine.

This guide will navigate through the predicted spectral data, offering insights into how the unique structural features of 7-Fluorochroman-4-amine manifest in each spectroscopic technique. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following diagram illustrates the chemical structure of 7-Fluorochroman-4-amine with the conventional atom numbering system.

Caption: Molecular structure of 7-Fluorochroman-4-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Experimental Rationale: A standard ¹H NMR spectrum is typically acquired in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to avoid solvent signal interference. A high-field instrument (e.g., 400 MHz or higher) is chosen to achieve better signal dispersion and simplify the interpretation of complex spin-spin coupling patterns.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.05 | d | 1H | H-5 |

| ~6.70 | dd | 1H | H-6 |

| ~6.60 | d | 1H | H-8 |

| ~4.30 | m | 2H | H-2 |

| ~4.10 | t | 1H | H-4 |

| ~2.10 | m | 1H | H-3a |

| ~1.90 | m | 1H | H-3b |

| ~1.60 | br s | 2H | NH₂ |

Interpretation:

-

Aromatic Region (δ 6.5-7.2 ppm): The aromatic protons (H-5, H-6, and H-8) are expected to appear in this region. The electron-donating ether oxygen and the electron-withdrawing fluorine atom will influence their precise chemical shifts. H-5 is anticipated to be a doublet due to coupling with H-6. H-6 will likely be a doublet of doublets, coupling to both H-5 and the fluorine at position 7. H-8 is expected to be a doublet due to coupling with the fluorine.

-

Chroman Moiety (δ 1.8-4.4 ppm): The protons on the saturated portion of the chroman ring appear at higher field. The protons on C-2 (H-2), being adjacent to the oxygen atom, are the most deshielded in this group and are predicted to appear as a multiplet around 4.30 ppm. The benzylic and amino-substituted proton at C-4 (H-4) is expected to be a triplet around 4.10 ppm, coupled to the two protons at C-3. The diastereotopic protons at C-3 (H-3a and H-3b) will exhibit complex splitting patterns and are predicted to appear as multiplets around 2.10 and 1.90 ppm.

-

Amine Protons (δ ~1.60 ppm): The protons of the primary amine group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

Experimental Rationale: A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to a series of singlets, where each unique carbon atom gives rise to a distinct peak. The chemical shift of each carbon provides information about its electronic environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, ¹JCF ≈ 245 Hz) | C-7 |

| ~153 (d, ³JCF ≈ 8 Hz) | C-8a |

| ~130 (d, ⁴JCF ≈ 3 Hz) | C-5 |

| ~118 (d, ²JCF ≈ 22 Hz) | C-6 |

| ~115 (d, ²JCF ≈ 21 Hz) | C-4a |

| ~110 (d, ⁴JCF ≈ 3 Hz) | C-8 |

| ~65 | C-2 |

| ~48 | C-4 |

| ~30 | C-3 |

Interpretation:

-

Aromatic Carbons (δ 110-165 ppm): The aromatic carbons will show characteristic chemical shifts influenced by the substituents. The carbon directly bonded to the fluorine atom (C-7) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 245 Hz, appearing as a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), which can be valuable for definitive assignments.

-

Aliphatic Carbons (δ 25-70 ppm): The sp³ hybridized carbons of the chroman ring appear at higher field. The carbon adjacent to the oxygen (C-2) is the most deshielded. The carbon bearing the amine group (C-4) will also be significantly downfield. The C-3 carbon will be the most upfield of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Broad | N-H stretching (primary amine) |

| 3080-3010 | Medium | Aromatic C-H stretching |

| 2960-2850 | Medium | Aliphatic C-H stretching |

| 1620-1580 | Medium-Strong | N-H bending (primary amine) |

| 1500-1400 | Strong | Aromatic C=C stretching |

| 1260-1230 | Strong | Aryl-O stretching (asymmetric) |

| 1150-1000 | Strong | C-N stretching |

| 1080-1020 | Strong | C-O stretching |

| ~1250 | Strong | C-F stretching |

Interpretation:

The IR spectrum of 7-Fluorochroman-4-amine is expected to be dominated by several key absorptions. The presence of the primary amine group will be indicated by two N-H stretching bands in the 3400-3250 cm⁻¹ region and an N-H bending vibration around 1620-1580 cm⁻¹. The aromatic ring will give rise to C-H stretching bands just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1500-1400 cm⁻¹ region. The strong absorption around 1250 cm⁻¹ is indicative of the C-F bond. The presence of the ether linkage is confirmed by the strong C-O stretching bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Rationale: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, often leading to extensive fragmentation that provides rich structural information. Electrospray Ionization (ESI) is a softer ionization technique, typically used for less volatile or thermally labile compounds, and often yields a prominent molecular ion or protonated molecule peak.

Predicted Mass Spectrum (EI):

-

Molecular Ion (M⁺•): m/z = 167. The molecular ion peak is expected to be observed, and its odd nominal mass is consistent with the presence of one nitrogen atom (the Nitrogen Rule).

-

Major Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for 7-Fluorochroman-4-amine in EI-MS.

-

Loss of the Amino Group: Cleavage of the C4-N bond can lead to the loss of an amino radical (•NH₂) to give a fragment at m/z 151.

-

Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for chromane systems is a retro-Diels-Alder reaction, leading to the expulsion of ethene oxide (C₂H₄O) and the formation of a radical cation at m/z 123.

-

Formation of the Benzofuranyl Cation: Subsequent fragmentation of the m/z 151 ion can lead to the formation of a stable fluorinated benzofuranyl cation at m/z 124.

-

Loss of HCN: The fragment at m/z 123 can lose hydrogen cyanide (HCN) to form a fragment at m/z 95.

-

Experimental Protocols

The following are generalized, self-validating protocols for the spectroscopic analysis of a compound like 7-Fluorochroman-4-amine.

NMR Data Acquisition

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the atmosphere.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal and acquire the sample spectrum.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

MS Data Acquisition (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The predicted spectroscopic data for 7-Fluorochroman-4-amine provides a comprehensive fingerprint for the unambiguous identification and characterization of this important chemical entity. By understanding the principles behind NMR, IR, and MS, and by carefully interpreting the resulting spectra, researchers can confidently verify the structure and purity of their synthesized materials, ensuring the integrity and reproducibility of their scientific endeavors. This guide serves as a foundational resource for scientists engaged in the synthesis and application of novel chromane derivatives.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Mass Spectrometry Data. Retrieved from [Link]

The Strategic Value of 7-Fluorochroman-4-amine in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Confluence of Privileged Scaffolds and Fluorine Chemistry

In the landscape of contemporary drug discovery, the chroman-4-amine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity.[1][2] Its rigid, bicyclic system offers a defined three-dimensional geometry for the precise orientation of pharmacophoric groups. When this advantageous scaffold is strategically modified with fluorine, an element with a profound impact on medicinal chemistry, the resulting building block, 7-fluorochroman-4-amine, presents a compelling tool for the development of novel therapeutics.[3]

The introduction of a fluorine atom at the 7-position of the chroman ring is a deliberate design choice aimed at modulating a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can significantly influence a compound's metabolic stability by blocking sites susceptible to oxidative metabolism.[3] Furthermore, it can alter the acidity (pKa) of nearby functional groups and modify lipophilicity (LogP), thereby affecting membrane permeability, oral bioavailability, and target engagement.[4][5] This guide provides a comprehensive overview of 7-fluorochroman-4-amine as a building block, from its synthesis and physicochemical properties to its potential applications in drug discovery, supported by detailed protocols and mechanistic insights.

Synthesis of 7-Fluorochroman-4-amine: A Two-Stage Approach

The synthesis of 7-fluorochroman-4-amine is most effectively achieved through a two-stage process: the initial construction of the 7-fluorochroman-4-one intermediate, followed by its conversion to the target amine via reductive amination.

Stage 1: Synthesis of 7-Fluorochroman-4-one

The synthesis of the key intermediate, 7-fluorochroman-4-one, can be accomplished through a Friedel-Crafts acylation followed by an intramolecular cyclization. A plausible and efficient route starts from the readily available 3-fluorophenol.

Reaction Pathway:

Caption: Synthetic pathway for 7-fluorochroman-4-one.

Experimental Protocol: Synthesis of 7-Fluorochroman-4-one

-

Step 1: Friedel-Crafts Acylation. To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add 3-chloropropionyl chloride dropwise. Subsequently, add 3-fluorophenol slowly while maintaining the low temperature. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Step 2: Work-up. Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with dichloromethane, and wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Step 3: Intramolecular Cyclization. Dissolve the crude acylated intermediate in an appropriate solvent such as ethanol or methanol. Add a solution of sodium hydroxide and heat the mixture to reflux. Monitor the reaction progress by TLC.

-

Step 4: Isolation and Purification. After completion, cool the reaction mixture and neutralize with hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 7-fluorochroman-4-one.

Stage 2: Reductive Amination to 7-Fluorochroman-4-amine

The conversion of the ketone to the primary amine is achieved through reductive amination. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ.

Reaction Pathway:

Caption: Reductive amination of 7-fluorochroman-4-one.

Experimental Protocol: Synthesis of 7-Fluorochroman-4-amine

-